molecular formula C9H10N2O B061969 1-Methoxy-4-methyl-1H-benzo[d]imidazole CAS No. 161958-71-0

1-Methoxy-4-methyl-1H-benzo[d]imidazole

Cat. No. B061969
CAS RN: 161958-71-0
M. Wt: 162.19 g/mol
InChI Key: CDDJZDSAIMHDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-methyl-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MMI and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methyl-1H-benzo[d]imidazole is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid.
Biochemical and Physiological Effects:
1-Methoxy-4-methyl-1H-benzo[d]imidazole has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Methoxy-4-methyl-1H-benzo[d]imidazole in lab experiments is its potential as a fluorescent probe for DNA and RNA. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.

Future Directions

There are many potential future directions for research on 1-Methoxy-4-methyl-1H-benzo[d]imidazole. One area of interest is its potential use in the treatment of cancer and other diseases. Another area of interest is its potential as a fluorescent probe for DNA and RNA. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-Methoxy-4-methyl-1H-benzo[d]imidazole can be achieved through a variety of methods. One commonly used method is the reaction between 4-methyl-1,2-phenylenediamine and methanol in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

1-Methoxy-4-methyl-1H-benzo[d]imidazole has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for DNA and RNA, as well as for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

1-methoxy-4-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-4-3-5-8-9(7)10-6-11(8)12-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJZDSAIMHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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